molecular formula C20H26N2O4 B5438402 N-(2-hydroxyethyl)-N-propyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide

N-(2-hydroxyethyl)-N-propyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide

Cat. No.: B5438402
M. Wt: 358.4 g/mol
InChI Key: PWDGKQQJTIMSIV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an isoxazole ring, a carboxamide group, and a tetrahydronaphthalenyl group. Isoxazole is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom. The carboxamide group is a functional group consisting of a carbonyl (C=O) and amine (N-H), which is often found in many drug molecules . The tetrahydronaphthalenyl group is a polycyclic aromatic hydrocarbon derived from naphthalene .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The isoxazole ring and carboxamide group would likely contribute to the compound’s polarity, while the tetrahydronaphthalenyl group would contribute to its hydrophobicity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxamide group could participate in hydrolysis or condensation reactions. The isoxazole ring could undergo reactions at the nitrogen or oxygen atoms. The tetrahydronaphthalenyl group, being an aromatic system, could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the isoxazole ring and carboxamide group could increase its solubility in polar solvents, while the tetrahydronaphthalenyl group could increase its solubility in nonpolar solvents .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-propyl-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-2-9-22(10-11-23)20(24)19-13-18(26-21-19)14-25-17-8-7-15-5-3-4-6-16(15)12-17/h7-8,12-13,23H,2-6,9-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGKQQJTIMSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)C(=O)C1=NOC(=C1)COC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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